

In-Depth Technical Guide to 3,4-Difluoro-2-methylaniline

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Compound of Interest

Compound Name: 3,4-Difluoro-2-methylaniline

Cat. No.: B178413

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of **3,4-Difluoro-2-methylaniline**, a key intermediate in the pharmaceutical and agrochemical industries.

Chemical Structure and Properties

3,4-Difluoro-2-methylaniline, with the CAS number 114153-09-2, is an aromatic amine containing a benzene ring substituted with two fluorine atoms, a methyl group, and an amino group. Its chemical structure is presented below:

Systematic Name: **3,4-Difluoro-2-methylaniline** Molecular Formula: $C_7H_7F_2N$ Molecular Weight: 143.14 g/mol

A summary of its key physical and chemical properties is provided in the table below.

Property	Value	Source
Molecular Weight	143.14 g/mol	[1]
Boiling Point	40-45 °C at 1 Torr	[1]
CAS Number	114153-09-2	[1]
Molecular Formula	$C_7H_7F_2N$	[1]

Synthesis of 3,4-Difluoro-2-methylaniline

The primary synthetic route to **3,4-Difluoro-2-methylaniline** involves the reduction of a corresponding nitroaromatic precursor. A plausible and commonly employed method is the catalytic hydrogenation of 1,2-difluoro-4-methyl-5-nitrobenzene or 2,3-difluoro-1-methyl-4-nitrobenzene.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a general procedure for the reduction of a nitroaromatic compound to an aniline derivative, which can be adapted for the synthesis of **3,4-Difluoro-2-methylaniline**.

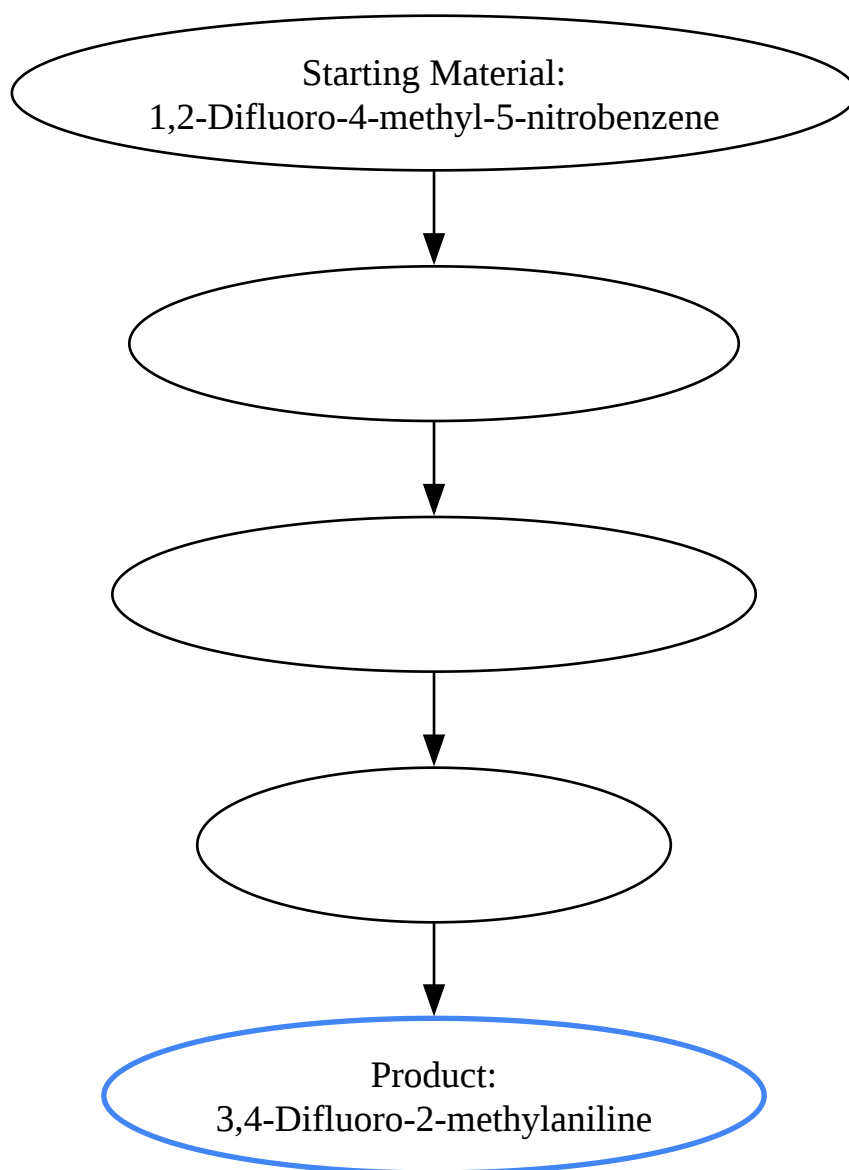
Materials:

- 1,2-Difluoro-4-methyl-5-nitrobenzene (or isomer)
- Palladium on carbon (Pd/C, 5% or 10%) or Raney Nickel
- Ethanol or Methanol
- Hydrogen gas (H₂)
- Inert gas (Nitrogen or Argon)
- Filter aid (e.g., Celite)
- Rotary evaporator
- Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

- Preparation: In a suitable hydrogenation vessel, dissolve the starting nitroaromatic compound in a suitable solvent such as ethanol or methanol.
- Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst (e.g., 5% Pd/C). The catalyst loading is typically 1-5 mol% relative to the substrate.

- **Hydrogenation:** Seal the reaction vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm). The reaction is then stirred vigorously at room temperature or with gentle heating.
- **Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.
- **Work-up:** Upon completion, the reaction mixture is carefully depressurized, and the hydrogen atmosphere is replaced with an inert gas. The catalyst is removed by filtration through a pad of filter aid (e.g., Celite).
- **Purification:** The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude **3,4-Difluoro-2-methylaniline** can be further purified by vacuum distillation or column chromatography.



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Spectroscopic Data

The structural confirmation of **3,4-Difluoro-2-methylaniline** is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While publicly available spectra are limited, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

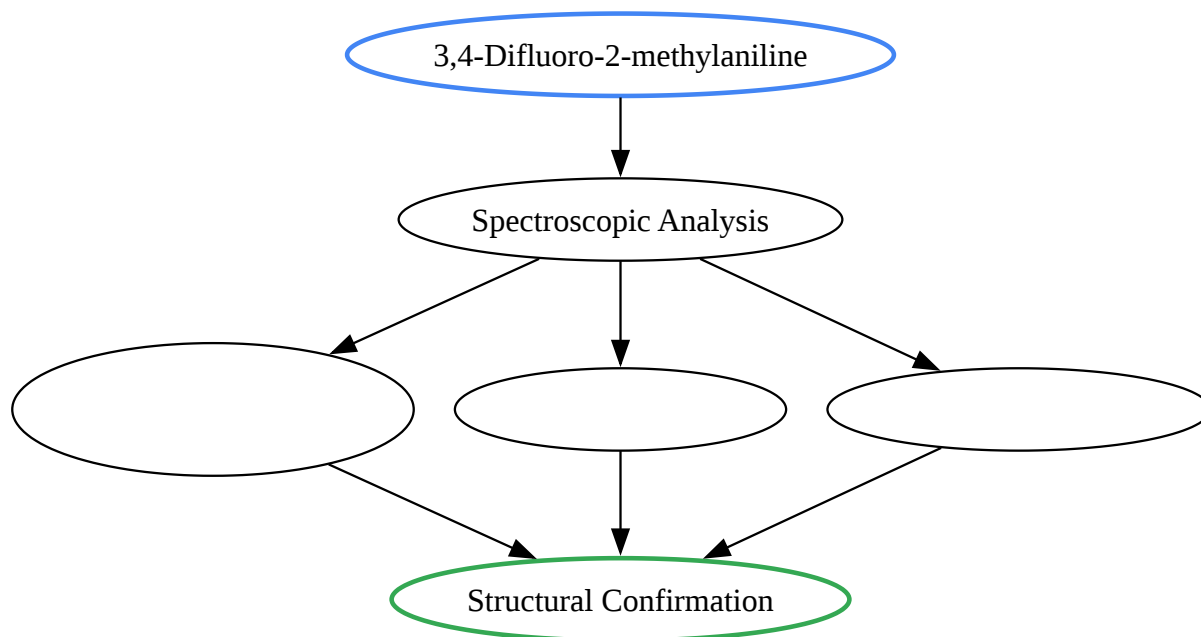
^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling.

^{13}C NMR: The carbon NMR spectrum will show signals for each of the seven carbon atoms in the molecule. The carbon signals will also be split by the attached fluorine atoms (C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group	Characteristic Absorption (cm^{-1})
N-H Stretch (amine)	3300-3500 (typically two bands for a primary amine)
C-H Stretch (aromatic)	3000-3100
C-H Stretch (aliphatic)	2850-3000
C=C Stretch (aromatic)	1450-1600
C-N Stretch	1250-1350
C-F Stretch	1000-1400 (strong)



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Mass Spectrometry (MS)

The mass spectrum of **3,4-Difluoro-2-methylaniline** will show a molecular ion peak (M^+) at an m/z value corresponding to its molecular weight (143.14). The fragmentation pattern will provide further structural information.

Ion	m/z (expected)
$[M]^+$	143
$[M-H]^+$	142
$[M-CH_3]^+$	128

Applications in Drug Development and Research

Fluorinated anilines are valuable building blocks in medicinal chemistry and agrochemical research. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to

biological targets. **3,4-Difluoro-2-methylaniline** serves as a key intermediate in the synthesis of a variety of bioactive compounds.

Safety and Handling

3,4-Difluoro-2-methylaniline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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References

- 1. [hoffmanchemicals.com](https://www.hoffmanchemicals.com) [hoffmanchemicals.com]
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